N-[2-(Acetylamino)-2-deoxy-6-O-(|A-L-fucopyranosyl)-|A-D-glucopyranosyl]-N2-Fmoc-L-asparagine
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Overview
Description
N-[2-(Acetylamino)-2-deoxy-6-O-] is a compound that belongs to the class of acylaminosugars. These compounds are characterized by the presence of an acyl group attached to an amino sugar. The specific structure and properties of N-[2-(Acetylamino)-2-deoxy-6-O-] make it significant in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Acetylamino)-2-deoxy-6-O-] typically involves the acetylation of amino sugars. One common method is the reaction of amino sugars with acetic anhydride in an aqueous medium. The reaction proceeds efficiently when the reaction mixture is heated to temperatures between 50°C and 70°C . Another method involves the electrochemical decarboxylation of N-acetylamino malonic acid derivatives under Hofer-Moest reaction conditions .
Industrial Production Methods
Industrial production of N-[2-(Acetylamino)-2-deoxy-6-O-] often employs large-scale acetylation processes using acetic anhydride. The reaction is conducted in a controlled environment to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Acetylamino)-2-deoxy-6-O-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: N-[2-(Acetylamino)-2-deoxy-6-O-] can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(Acetylamino)-2-deoxy-6-O-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in cellular processes and as a component of glycoproteins.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: N-[2-(Acetylamino)-2-deoxy-6-O-] is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-(Acetylamino)-2-deoxy-6-O-] involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving glycosylation and acetylation processes .
Comparison with Similar Compounds
Similar Compounds
N-Acetylglucosamine: An amide derivative of glucose, significant in biological systems.
N-Acetylgalactosamine: Similar to N-Acetylglucosamine but with different stereochemistry.
Glucosamine: A precursor in the biochemical synthesis of glycosylated proteins and lipids.
Uniqueness
N-[2-(Acetylamino)-2-deoxy-6-O-] is unique due to its specific structural features and the presence of an acyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C33H41N3O14 |
---|---|
Molecular Weight |
703.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C33H41N3O14/c1-14-25(39)28(42)29(43)32(49-14)47-13-22-26(40)27(41)24(35-15(2)37)30(50-22)36(21(31(44)45)11-23(34)38)33(46)48-12-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14,20-22,24-30,32,39-43H,11-13H2,1-2H3,(H2,34,38)(H,35,37)(H,44,45)/t14-,21-,22+,24+,25+,26+,27+,28+,29-,30+,32+/m0/s1 |
InChI Key |
YEAQGHRUPNCEGG-RTGGAPMPSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)N([C@@H](CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)N(C(CC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
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